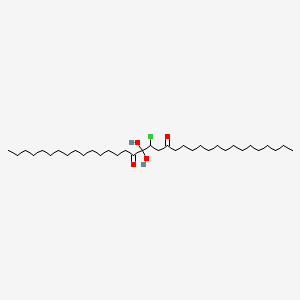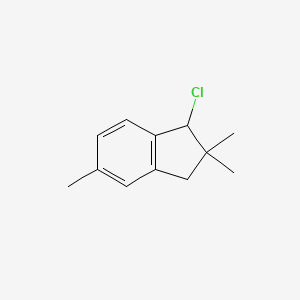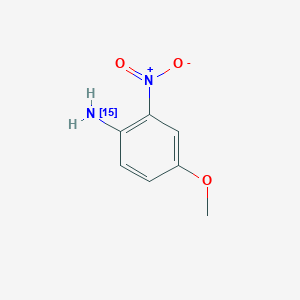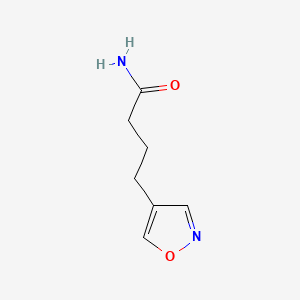
1,3-Dipalmitoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipalmitoyl-2-chloropropanediol, also known as Hexadecanoic acid, 2-chloro-1,3-propanediyl ester, is a compound with the molecular formula C35H67ClO4 and a molecular weight of 587.36 g/mol . This compound is part of the fatty acyls and lipids category and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoyl-2-chloropropanediol can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-1,3-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of palmitic acid with 2-chloro-1,3-propanediol in the presence of an acid catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Scientific Research Applications
1,3-Dipalmitoyl-2-chloropropanediol is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-3-chloropropanediol: Another chlorinated fatty acid ester with similar properties.
1,3-Dipalmitoyl-2-hydroxypropanediol: A hydroxy derivative formed through substitution reactions.
Uniqueness
1,3-Dipalmitoyl-2-chloropropanediol is unique due to its specific structure, which includes a chlorinated propanediol backbone esterified with palmitic acid. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
18-chloro-17,17-dihydroxypentatriacontane-16,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGNNSVSOVARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)






